molecular formula C20H24N2O6 B417352 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B417352
M. Wt: 388.4g/mol
InChI Key: VEAKSCPELCXKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core, a benzodioxole moiety, and a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzodioxole Moiety: This step might involve a coupling reaction using a benzodioxole derivative.

    Attachment of the Morpholine Substituent: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl group in the acetyl moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and morpholine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other pyrrolone derivatives, benzodioxole-containing compounds, and morpholine-substituted molecules.

Uniqueness

    Structural Features: The combination of the pyrrolone core, benzodioxole moiety, and morpholine substituent makes this compound unique.

    Functional Properties: Its specific functional groups and overall structure may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4g/mol

IUPAC Name

3-acetyl-2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H24N2O6/c1-13(23)17-18(14-3-4-15-16(11-14)28-12-27-15)22(20(25)19(17)24)6-2-5-21-7-9-26-10-8-21/h3-4,11,18,24H,2,5-10,12H2,1H3

InChI Key

VEAKSCPELCXKSI-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCCN4CCOCC4)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCCN4CCOCC4)O

Origin of Product

United States

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